

Application Notes and Protocols for AcBut Linker in Targeted Cancer Therapy

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Compound of Interest

Compound Name: **AcBut**

Cat. No.: **B1363944**

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Introduction to the AcBut Linker

The 4-(4-acetylphenoxy)butanoic acid (**AcBut**) linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapies. As a cleavable linker, **AcBut** connects a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This targeted delivery system is designed to enhance the therapeutic window of the cytotoxic agent by minimizing systemic exposure and maximizing its concentration at the tumor site.

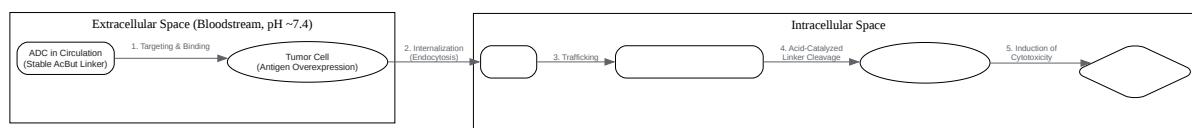
The **AcBut** linker is classified as an acid-labile hydrazone linker. Its mechanism of action relies on the pH differential between the physiological environment of the bloodstream (pH ~7.4) and the acidic environment within cellular lysosomes (pH ~4.5-5.0). The hydrazone bond is relatively stable at neutral pH, ensuring the integrity of the ADC during circulation. However, upon internalization of the ADC into the target cancer cell via receptor-mediated endocytosis, the acidic lysosomal environment catalyzes the hydrolysis of the hydrazone bond. This cleavage releases the cytotoxic payload in its active form, leading to cell death.

The most prominent examples of ADCs utilizing the **AcBut** linker are Gemtuzumab ozogamicin (Mylotarg®) and Inotuzumab ozogamicin (Besponsa®). In these ADCs, the **AcBut** linker connects the calicheamicin payload, a potent DNA-damaging agent, to antibodies targeting CD33 and CD22, respectively. These ADCs have been approved for the treatment of acute

myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), demonstrating the clinical utility of the **AcBut** linker technology.

Mechanism of Action of AcBut Linker-based ADCs

The targeted delivery and intracellular release of the cytotoxic payload by an **AcBut** linker-based ADC is a multi-step process.



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Caption: Mechanism of action of an **AcBut** linker-based Antibody-Drug Conjugate.

Quantitative Data of AcBut Linker-based ADCs

The following tables summarize key quantitative data for Gemtuzumab ozogamicin and Inotuzumab ozogamicin, two clinically approved ADCs that utilize the **AcBut** linker.

Table 1: In Vitro Cytotoxicity of **AcBut** Linker-based ADCs

ADC	Cell Line	Cancer Type	IC ₅₀ (ng/mL)	Citation(s)
Gemtuzumab ozogamicin	HL-60	Acute Myeloid Leukemia (AML)	1.37	[1]
Gemtuzumab ozogamicin	Kasumi-1	Acute Myeloid Leukemia (AML)	3.19	[1]
Gemtuzumab ozogamicin	MV4-11	Acute Myeloid Leukemia (AML)	3.63	[1]
Inotuzumab ozogamicin	Various ALL cell lines	Acute Lymphoblastic Leukemia (ALL)	0.15 - 4.9	[2]
Inotuzumab ozogamicin	Primary pediatric BCP-ALL cells	Acute Lymphoblastic Leukemia (ALL)	0.75 (median)	[3]

Table 2: Preclinical In Vivo Efficacy of AcBut Linker-based ADCs

ADC	Xenograft Model	Dosing Regimen	Outcome	Citation(s)
Gemtuzumab ozogamicin	HL-60 (AML)	Single dose of 30, 60, 90, or 120 mg/m ²	100% survival at 30 mg/m ² with 40% tumor-free mice.[2]	[2]
Gemtuzumab ozogamicin	MOLM-13 (AML)	0.01 mg or 0.06 mg in combination with DA chemotherapy	Near-complete elimination of bone marrow blasts with the combination.[4]	[4]
Inotuzumab ozogamicin	ALL xenografts	Not specified	Inhibition of tumor growth and prevention of disseminated disease.[3]	[3]

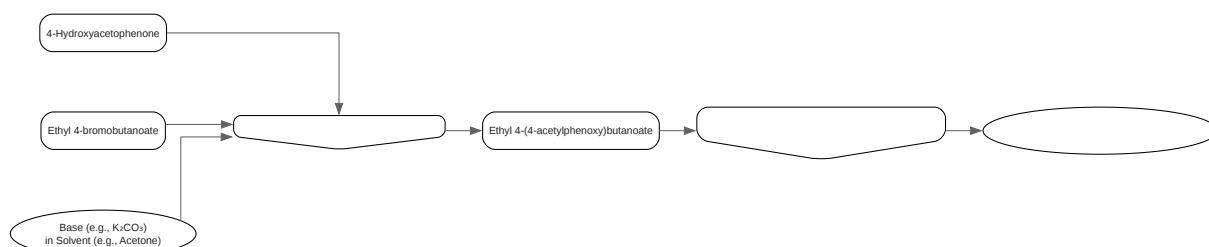
Table 3: Key Characteristics of Clinically Approved **AcBut** Linker-based ADCs

Characteristic	Gemtuzumab ozogamicin (Mylotarg®)	Inotuzumab ozogamicin (Besponsa®)	Citation(s)
Target Antigen	CD33	CD22	[4] [5]
Payload	N-acetyl- γ -calicheamicin	N-acetyl- γ -calicheamicin	[4] [5]
Drug-to-Antibody Ratio (DAR)	2-3	2-3	[5]
Approved Indication	Acute Myeloid Leukemia (AML)	Acute Lymphoblastic Leukemia (ALL)	[5]

Experimental Protocols

Synthesis of 4-(4-acetylphenoxy)butanoic acid (AcBut Linker)

This protocol describes a general method for the synthesis of the **AcBut** linker.



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Caption: Synthetic scheme for 4-(4-acetylphenoxy)butanoic acid (**AcBut** Linker).

Materials:

- 4-Hydroxyacetophenone
- Ethyl 4-bromobutanoate
- Potassium carbonate (K_2CO_3)
- Acetone
- Sodium hydroxide (NaOH)
- Ethanol (EtOH)
- Water (H_2O)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Magnesium sulfate ($MgSO_4$)
- Standard laboratory glassware and equipment

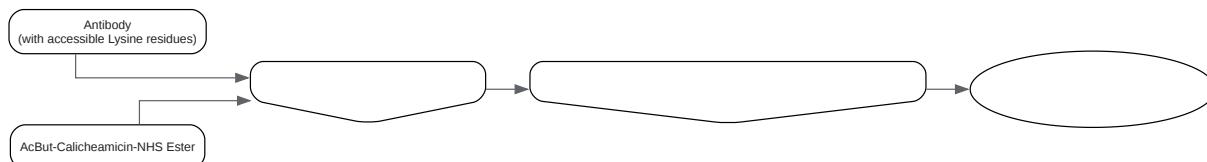
Procedure:

- Williamson Ether Synthesis:
 - To a solution of 4-hydroxyacetophenone in acetone, add potassium carbonate.
 - Add ethyl 4-bromobutanoate to the mixture.
 - Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

- Cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent under reduced pressure to obtain the crude ethyl 4-(4-acetylphenoxy)butanoate.
- Hydrolysis:
 - Dissolve the crude ester in a mixture of ethanol and water.
 - Add a solution of sodium hydroxide and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
 - Remove the ethanol under reduced pressure.
 - Acidify the aqueous solution with hydrochloric acid to precipitate the product.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent to yield 4-(4-acetylphenoxy)butanoic acid.
- Purification:
 - The crude product can be purified by recrystallization or column chromatography to obtain the pure **AcBut** linker.

Conjugation of AcBut-Calicheamicin to an Antibody

This protocol outlines the general steps for conjugating a pre-formed **AcBut**-calicheamicin derivative, activated as an N-hydroxysuccinimide (NHS) ester, to an antibody.



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